molecular formula C19H24N2O3S B6038305 N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B6038305
M. Wt: 360.5 g/mol
InChI Key: YSWWZOIJYVDQHG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)21(25(4,23)24)13-19(22)20-17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWZOIJYVDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the sulfonyl and phenyl groups. Common reagents might include acetic anhydride, sulfonyl chlorides, and substituted anilines. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)propionamide
  • N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)butyramide

Uniqueness

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide may be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds.

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